molecular formula C19H19FO3 B3160937 4-(4-Fluorophenyl)-2-(4-isopropylphenyl)-4-oxobutanoic acid CAS No. 866156-56-1

4-(4-Fluorophenyl)-2-(4-isopropylphenyl)-4-oxobutanoic acid

Cat. No.: B3160937
CAS No.: 866156-56-1
M. Wt: 314.3 g/mol
InChI Key: ZSGDEWVFOQDGRZ-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-2-(4-isopropylphenyl)-4-oxobutanoic acid is an organic compound that features a fluorophenyl group and an isopropylphenyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-2-(4-isopropylphenyl)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 4-fluorobenzene with 4-isopropylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction forms the intermediate 4-(4-Fluorophenyl)-2-(4-isopropylphenyl)-4-oxobutanoyl chloride, which is then hydrolyzed to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-2-(4-isopropylphenyl)-4-oxobutanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.

Major Products Formed

    Oxidation: Formation of this compound derivatives with additional carboxylic or ketone groups.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-(4-Fluorophenyl)-2-(4-isopropylphenyl)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-2-(4-isopropylphenyl)-4-oxobutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorophenyl and isopropylphenyl groups contribute to its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluorophenyl)-2-(4-methylphenyl)-4-oxobutanoic acid
  • 4-(4-Fluorophenyl)-2-(4-tert-butylphenyl)-4-oxobutanoic acid
  • 4-(4-Chlorophenyl)-2-(4-isopropylphenyl)-4-oxobutanoic acid

Uniqueness

4-(4-Fluorophenyl)-2-(4-isopropylphenyl)-4-oxobutanoic acid is unique due to the presence of both fluorophenyl and isopropylphenyl groups, which impart distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the isopropyl group influences its steric and electronic characteristics.

Properties

IUPAC Name

4-(4-fluorophenyl)-4-oxo-2-(4-propan-2-ylphenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FO3/c1-12(2)13-3-5-14(6-4-13)17(19(22)23)11-18(21)15-7-9-16(20)10-8-15/h3-10,12,17H,11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSGDEWVFOQDGRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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